molecular formula C23H18N4O2S B2746918 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 946378-96-7

6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2746918
CAS No.: 946378-96-7
M. Wt: 414.48
InChI Key: SFJJWYBHIUZUKC-UHFFFAOYSA-N
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Description

6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure, featuring a quinoxaline core fused with a pyrazole ring, and bearing sulfonyl and phenyl substituents, lends it distinct properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available quinoxaline and pyrazole derivatives.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with the quinoxaline core.

    • Step 1: Formation of 3-phenyl-4,5-dihydro-1H-pyrazole via a condensation reaction of phenylhydrazine with an appropriate diketone.

    • Step 2: Sulfonylation of the pyrazole ring using phenylsulfonyl chloride under basic conditions.

    • Step 3: Coupling of the sulfonylated pyrazole intermediate with quinoxaline using a palladium-catalyzed cross-coupling reaction.

  • Reaction Conditions: Typical conditions involve the use of solvents such as dichloromethane or toluene, and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, automation, and continuous flow techniques to enhance yield and efficiency.

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions at the pyrazole ring or the quinoxaline core.

  • Reduction: Reduction of the compound may target the quinoxaline ring or the sulfonyl group.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in suitable solvents.

  • Substitution: Various halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products Formed:

  • Oxidation Products: Quinoxaline N-oxide or oxidized pyrazole derivatives.

  • Reduction Products: Reduced quinoxaline or desulfonylated products.

  • Substitution Products: Substituted quinoxaline derivatives depending on the specific reagents used.

Chemistry:

  • Catalysis: Used as a ligand or intermediate in the synthesis of complex catalysts.

  • Material Science: Incorporated into organic materials for electronic applications.

Biology:

  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or proteins.

Medicine:

  • Drug Development: Explored as a lead compound for developing therapeutics targeting various diseases.

Industry:

  • Chemical Manufacturing: Employed in the synthesis of fine chemicals and specialty polymers.

Mechanism of Action

Mechanism: The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Molecular Targets and Pathways:

  • Enzyme Inhibition: Interacts with active sites of enzymes, altering their activity.

  • Receptor Binding: Binds to specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 5-phenyl-3-(phenylsulfonyl)-1H-pyrazole-4-carboxamide

  • 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzimidazole

This compound holds promise for a variety of applications, and ongoing research continues to uncover its potential in multiple scientific domains.

Properties

IUPAC Name

6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJJWYBHIUZUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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